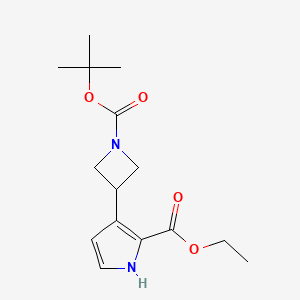

ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate

Description

Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate is a pyrrole-2-carboxylate derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring at the 3-position of the pyrrole core. The Boc group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is structurally significant due to the strained four-membered azetidine ring, which may influence its reactivity and conformational flexibility compared to larger cyclic amines.

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

ethyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C15H22N2O4/c1-5-20-13(18)12-11(6-7-16-12)10-8-17(9-10)14(19)21-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |

InChI Key |

NBLYGVUMHXSEOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C2CN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Azetidine Intermediate

The azetidine ring (a four-membered nitrogen-containing heterocycle) can be synthesized via intramolecular cyclization of appropriate amino alcohol or amino halide precursors. This step is crucial and requires careful control of reaction conditions to avoid ring-opening or polymerization.

Boc Protection of Azetidine Nitrogen

The azetidine nitrogen is protected with a tert-butoxycarbonyl group to prevent side reactions during subsequent steps. The Boc protection is typically carried out using di-tert-butyl dicarbonate (Boc2O) in an inert solvent such as dichloromethane at low temperatures (0 to 20 °C) over an extended period (approximately 18 hours) to ensure complete conversion.

| Parameter | Details |

|---|---|

| Starting Material | Crude azetidine derivative |

| Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0 to 20 °C |

| Reaction Time | 18 hours |

| Workup | Wash with water and brine, dry over Na2SO4, concentrate under reduced pressure |

| Yield | 100% (as per similar pyrrolidine analogues) |

This method is adapted from analogous procedures for Boc protection of nitrogen in heterocycles such as pyrrolidine derivatives.

Coupling with Pyrrole-2-carboxylate

The ethyl ester of pyrrole-2-carboxylic acid is introduced either by direct esterification or via coupling reactions with the Boc-protected azetidine intermediate. The coupling often requires activation of the carboxyl group (e.g., using carbodiimides or mixed anhydrides) to facilitate amide or ester bond formation without compromising the Boc group.

Reaction Conditions and Optimization

- Temperature Control: Maintaining low temperatures during Boc protection prevents decomposition or side reactions.

- Solvent Choice: Dichloromethane is favored for its inertness and ability to dissolve both organic substrates and Boc2O.

- Reaction Time: Extended reaction times (up to 18 hours) ensure complete protection.

- Purification: The product is typically isolated by aqueous workup followed by drying and concentration, often used without further purification due to high yield and purity.

Analytical Characterization

The identity and purity of the compound are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Typical ^1H NMR signals for the Boc group appear as a singlet near 1.46 ppm (9H), ethyl ester protons as a quartet (~4.14 ppm, 2H) and triplet (~1.27 ppm, 3H), and azetidine ring protons as multiplets between 2.0–3.7 ppm.Mass Spectrometry (MS):

Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, CH2Cl2 | 0 to 20 | 18 | 100 | High yield, mild conditions |

| Coupling with Pyrrole Ester | Carbodiimide or mixed anhydride activation | Ambient to reflux | Variable | Moderate to high | Requires careful pH and solvent control |

Challenges and Considerations

- Stability of Azetidine Ring: The azetidine ring is sensitive to acidic and basic conditions; thus, reaction conditions must be optimized to avoid ring-opening.

- Purity and Crystallinity: Achieving a stable crystalline form is essential for handling and further pharmaceutical applications. Literature indicates challenges in isolating stable crystalline forms due to solubility and stability issues.

- Avoiding Overreaction: Side reactions such as over-sulfation or unwanted substitutions must be controlled by precise stoichiometry and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted azetidine derivatives.

Scientific Research Applications

Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and peptides.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (10a)

- Structure: Features a Boc-protected amino group at the pyrrole 1-position and indole substituents at the 4- and 5-positions.

- Comparison: The Boc group in 10a is located on the pyrrole nitrogen, whereas in the target compound, it is part of an azetidine ring at the 3-position. This positional difference affects steric hindrance and electronic distribution.

- Synthesis : Achieved in 98% yield via CuCl₂·2H₂O-catalyzed coupling, indicating robust methodology for Boc-protected systems .

Ethyl 4-(6-(Difluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (235)

- Structure : Contains a pyridine-carbonyl substituent at the pyrrole 4-position.

- Comparison :

- The electron-withdrawing pyridine-carbonyl group contrasts with the electron-rich azetidine-Boc moiety in the target compound, leading to divergent reactivity in nucleophilic or electrophilic reactions.

- The difluoromethyl group on pyridine may enhance metabolic stability compared to the Boc-azetidine group .

Protective Group Variations

Ethyl 3-Methyl-1-(4-Methylbenzenesulfonyl)-4-(3-(trifluoromethyl)benzoyl)-1H-pyrrole-2-carboxylate (239)

- Structure : Uses a tosyl (4-methylbenzenesulfonyl) protective group on the pyrrole nitrogen.

- Tosyl groups are typically removed under harsher conditions (e.g., strong acids/bases) compared to the acid-labile Boc group, offering different deprotection strategies .

Ring Size and Strain in Cyclic Amine Substituents

Ethyl 3-(Quinazolin-4-ylamino)-1H-pyrrole-2-carboxylate Derivatives

- Structure: Contains a quinazoline-amino substituent.

- The amino group in quinazoline derivatives may participate in hydrogen bonding, unlike the Boc-protected azetidine nitrogen .

Melting Points and Solubility

- Boc-Protected Compounds :

- Electron-Withdrawing Groups :

Data Tables

Table 1. Key Properties of Selected Compounds

Table 2. Electronic Effects of Substituents

Biological Activity

Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its therapeutic potentials and mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized from various precursors through a series of chemical reactions. The synthesis typically involves the formation of the pyrrole ring followed by the introduction of the azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the stability and solubility of the compound during synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has shown promising activity against various strains of bacteria, particularly those resistant to conventional antibiotics. For instance, a study demonstrated that modifications in the pyrrole structure could enhance its efficacy against drug-resistant Mycobacterium tuberculosis strains, suggesting that this compound could serve as a lead for developing new anti-TB agents .

Inhibition Studies

The biological evaluation of this compound often involves assessing its inhibitory effects on specific enzymes or pathways. For example, structure–activity relationship (SAR) studies indicate that substituents on the pyrrole ring can significantly influence its potency against target enzymes involved in bacterial cell wall synthesis. Compounds with bulky electron-withdrawing groups exhibited enhanced inhibitory activity .

Case Studies

Case Study 1: Anti-TB Activity

In a recent investigation, compounds based on the pyrrole scaffold were tested for their ability to inhibit MmpL3, a critical transporter in Mycobacterium tuberculosis. This compound displayed moderate activity with a minimum inhibitory concentration (MIC) below 0.5 μg/mL against resistant strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while it exhibited antimicrobial properties, it maintained low cytotoxicity (IC50 > 64 μg/mL), making it a suitable candidate for further development as an antimicrobial agent with minimal side effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that varying substituents on the pyrrole ring can dramatically affect biological activity. Key findings include:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against bacterial strains |

| Bulky groups | Enhanced binding affinity to target enzymes |

| Small aliphatic chains | Reduced activity due to steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.